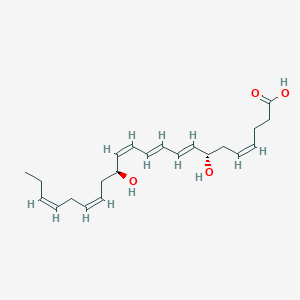
7(S)-Maresin 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7(S)-Maresin 1 is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation and has been identified as a potent anti-inflammatory and pro-resolving agent. This compound is part of the maresin family, which is known for its ability to promote tissue regeneration and repair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7(S)-Maresin 1 typically involves the enzymatic conversion of docosahexaenoic acid (DHA) by human macrophages. The process begins with the oxygenation of DHA by 12-lipoxygenase to produce 14(S)-hydroperoxy-DHA, which is then converted to 7(S)-hydroxy-DHA. This intermediate undergoes further enzymatic transformations to yield this compound.
Industrial Production Methods: While the enzymatic synthesis is the primary method for producing this compound, industrial production methods are still under development. These methods aim to optimize the yield and purity of the compound through biotechnological approaches, including the use of genetically engineered microorganisms and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 7(S)-Maresin 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and molecular oxygen are used to convert DHA to 14(S)-hydroperoxy-DHA.
Reduction: Reducing agents like sodium borohydride can be used to convert hydroperoxides to hydroxides.
Substitution: Various nucleophiles can be used to introduce functional groups into the molecule, enhancing its biological activity.
Major Products: The primary product of these reactions is this compound, which exhibits potent anti-inflammatory and pro-resolving properties.
Aplicaciones Científicas De Investigación
7(S)-Maresin 1 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying lipid mediators and their role in inflammation resolution.
Biology: Researchers investigate its effects on cellular processes, such as apoptosis and phagocytosis.
Medicine: this compound is being explored for its therapeutic potential in treating inflammatory diseases, such as arthritis and cardiovascular diseases.
Industry: The compound is being studied for its potential use in developing anti-inflammatory drugs and supplements.
Mecanismo De Acción
7(S)-Maresin 1 exerts its effects by interacting with specific molecular targets and pathways involved in inflammation resolution. It binds to receptors on macrophages and other immune cells, promoting the clearance of apoptotic cells and debris. This process, known as efferocytosis, is crucial for resolving inflammation and restoring tissue homeostasis. Additionally, this compound modulates the production of pro-inflammatory cytokines and chemokines, further contributing to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Resolvin D1: Another lipid mediator derived from DHA, known for its anti-inflammatory properties.
Protectin D1: Also derived from DHA, it plays a role in protecting tissues from inflammatory damage.
Lipoxin A4: A lipid mediator derived from arachidonic acid, involved in resolving inflammation.
Uniqueness of 7(S)-Maresin 1: this compound is unique due to its specific role in promoting tissue regeneration and repair, in addition to its anti-inflammatory properties. Unlike other lipid mediators, it has been shown to enhance the resolution of inflammation by promoting efferocytosis and modulating immune responses.
Propiedades
Fórmula molecular |
C22H32O4 |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
(4Z,7S,8E,10E,12Z,14S,16Z,19Z)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21+/m0/s1 |
Clave InChI |
HLHYXXBCQOUTGK-NVFVPEJPSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C[C@@H](/C=C\C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O |
SMILES canónico |
CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


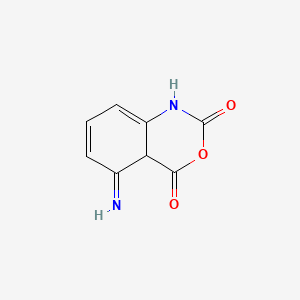

![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
![5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)
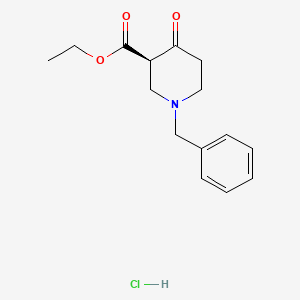
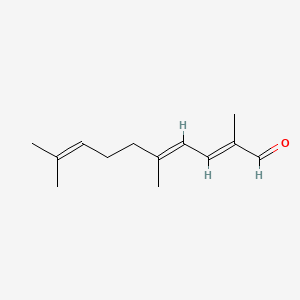
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)
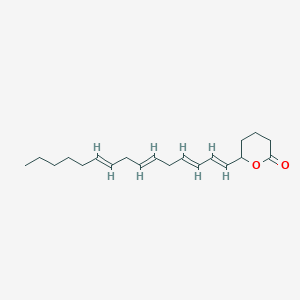
![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)


![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)
![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)
